An In-depth Technical Guide to the Chemical Properties of tert-Butoxycarbonylasparagine
An In-depth Technical Guide to the Chemical Properties of tert-Butoxycarbonylasparagine
For Researchers, Scientists, and Drug Development Professionals
N-α-tert-Butoxycarbonyl-L-asparagine, commonly abbreviated as Boc-Asn-OH, is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for controlled, stepwise elongation of peptide chains. This guide provides a comprehensive overview of its chemical properties, experimental applications, and the strategic considerations for its use in synthetic peptide chemistry.
Core Chemical and Physical Properties
Boc-Asn-OH is a white crystalline powder.[1] Its core function is to serve as a building block for the introduction of asparagine residues during Boc-based solid-phase peptide synthesis.[2] The quantitative properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | [3][4] |
| Synonyms | Boc-L-asparagine, N-α-t.-Boc-L-asparagine | [4][5] |
| CAS Number | 7536-55-2 | [2][3] |
| Molecular Formula | C₉H₁₆N₂O₅ | [2][3] |
| Molecular Weight | 232.23 g/mol | [2][3] |
| Melting Point | 170-175 °C (decomposes) | [2][6] |
| Boiling Point | 482 °C at 1013 hPa (estimated) | [2] |
| Appearance | White to off-white powder | [1][2] |
| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | [2] |
| Optical Rotation | [α]20/D: -7.8±0.5°, c=2% in DMF; [α]25/D: -8.0 to -6.0°, c=1 in DMF | [2][6] |
| SMILES String | CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O | [6] |
| InChI Key | FYYSQDHBALBGHX-YFKPBYRVSA-N | [2][6] |
Stability, Reactivity, and Challenges in Peptide Synthesis
The incorporation of asparagine into peptide sequences presents significant challenges, primarily due to the reactivity of its side-chain amide.[7][8]
1. Side-Chain Dehydration: During the carboxylic acid activation step required for coupling, particularly when using carbodiimide reagents like DCC or DIC, the side-chain amide of asparagine can undergo dehydration.[9] This irreversible reaction forms a β-cyanoalanine residue, which terminates the peptide chain and introduces a hard-to-remove impurity.[8][9]
2. Aspartimide Formation: Another common side reaction is the formation of aspartimide intermediates. This occurs when the nitrogen atom of the peptide backbone attacks the side-chain carbonyl group of an adjacent asparagine or aspartic acid residue, particularly under acidic or basic conditions used during synthesis.
To mitigate these issues, the asparagine side chain is often protected with groups like xanthyl (Xan) or trityl (Trt).[7][10] These protecting groups shield the amide from dehydration during activation and can also improve the solubility of the asparagine derivative in organic solvents.[8][11] The Xan group, for instance, is labile and removed by trifluoroacetic acid (TFA), the same reagent used for Nα-Boc deprotection in subsequent cycles.[9][11] Its primary role is to offer protection during the critical activation and coupling step.[9]
3. Boc Group Deprotection and Cation Scavenging: The Boc group is acid-labile and typically removed with TFA.[] This cleavage generates a reactive tert-butyl cation.[9][13] This electrophilic species can cause side reactions by alkylating nucleophilic residues within the peptide chain, such as tryptophan and methionine.[9] To prevent this, "scavengers" like anisole or cresol are added to the deprotection solution to trap the carbocations.[9][]
Caption: Logic for using side-chain protected asparagine.
Experimental Protocols
The following sections detail generalized protocols for the use of Boc-Asn-OH and its derivatives in solid-phase peptide synthesis.
Protocol 1: Incorporation of Boc-Asn(PG)-OH into a Peptide Chain
This protocol outlines the standard coupling cycle for adding a side-chain protected asparagine residue (e.g., Boc-Asn(Xan)-OH) to a growing peptide chain on a solid support resin.
-
Resin Preparation: The peptide-resin is deprotected at the N-terminus using a solution of TFA (typically 25-50% in dichloromethane, DCM), often with a scavenger. The resin is then washed thoroughly with DCM to remove residual acid.[7]
-
Neutralization: The protonated N-terminal amine is neutralized with a solution of a hindered base, such as 10% N,N-diisopropylethylamine (DIEA) in DCM or DMF, to prepare it for coupling. This is followed by extensive washing with DCM and DMF.[7]
-
Amino Acid Activation: In a separate vessel, dissolve 3-4 equivalents of the protected asparagine derivative (e.g., Boc-Asn(Xan)-OH) and a suitable activating agent (e.g., HBTU or DIC/HOBt) in DMF.[7]
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature with agitation.
-
Washing: After the coupling reaction, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.[7]
-
Monitoring (Optional): The completeness of the coupling reaction can be monitored using a qualitative method such as the Kaiser test to check for the absence of free primary amines.[7]
Caption: Workflow for Boc-Asn-OH coupling in SPPS.
Protocol 2: Nα-Boc Group Deprotection
This protocol describes the removal of the acid-sensitive Boc protecting group to expose the N-terminal amine for the next coupling cycle.
-
Resin Washing: The peptide-resin from the previous coupling step is washed with DCM to prepare it for the acidic deprotection conditions.
-
Deprotection Reaction: A deprotection cocktail, typically 25-50% TFA in DCM, is added to the peptide-resin. Scavengers (e.g., anisole, water) are often included to prevent side reactions from the generated tert-butyl cation.[9] The mixture is allowed to react for approximately 30 minutes at room temperature.[9]
-
Filtration and Washing: The resin is filtered and washed thoroughly with DCM to remove the TFA and cleaved Boc groups.
-
Neutralization: A neutralization step with a base like DIEA is performed as described in the coupling protocol to prepare the resin for the subsequent amino acid addition.[9]
Caption: Boc deprotection and potential side reactions.
References
- 1. Boc-Asn-OH(7536-55-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Boc-Asn-OH Novabiochem 7536-55-2 [sigmaaldrich.com]
- 3. N2-((tert-Butoxy)carbonyl)-L-asparagine | C9H16N2O5 | CID 82035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nalpha-(tert-Butoxycarbonyl)-L-asparagine 98.0+%, TCI America 10 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. Boc-Asn-OH - Nα-(叔丁氧羰基)-L-天冬酰胺, Boc-L-天冬酰胺 [sigmaaldrich.com]
- 6. Boc-Asn-OH ≥98.5% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
